
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione is an organic compound that belongs to the class of β-diketones. This compound is characterized by the presence of a bromine atom and a propan-2-yloxy group attached to a phenyl ring, which is further connected to a pentane-2,4-dione moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-propan-2-yloxyphenyl)pentane-2,4-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcohol solvent.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or reduced diketones.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propan-2-yloxy group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also undergo tautomerism, where it exists in equilibrium between keto and enol forms, influencing its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromo-3-methoxyphenyl)pentane-2,4-dione
- 3-(3-Chloro-4-propan-2-yloxyphenyl)pentane-2,4-dione
- 3-(3-Bromo-4-ethoxyphenyl)pentane-2,4-dione
Uniqueness
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione is unique due to the presence of both a bromine atom and a propan-2-yloxy group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H17BrO3 |
|---|---|
Molekulargewicht |
313.19 g/mol |
IUPAC-Name |
3-(3-bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione |
InChI |
InChI=1S/C14H17BrO3/c1-8(2)18-13-6-5-11(7-12(13)15)14(9(3)16)10(4)17/h5-8,14H,1-4H3 |
InChI-Schlüssel |
OFVLHLHXVMNLGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)C(C(=O)C)C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


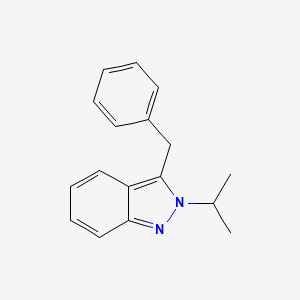
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
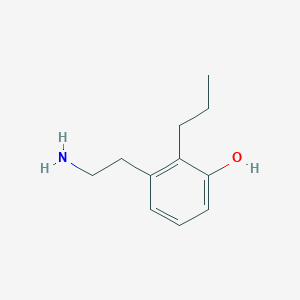
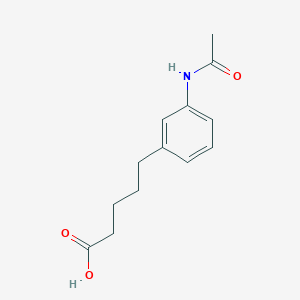
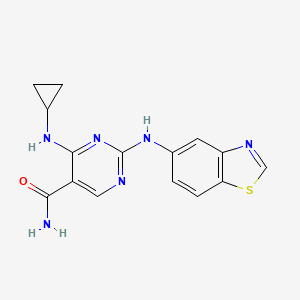

![2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)
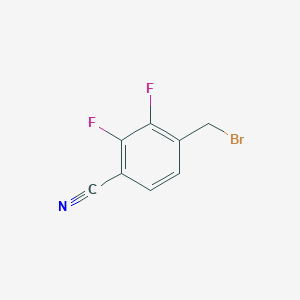
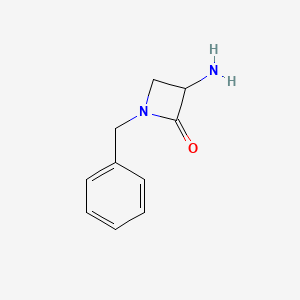
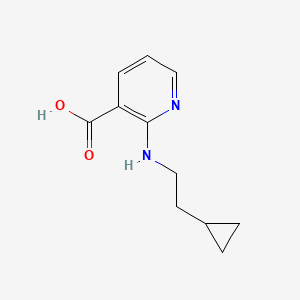
![7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)

![N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide](/img/structure/B13877390.png)
